molecular formula C17H11ClO4 B7751229 2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid

Cat. No.: B7751229
M. Wt: 314.7 g/mol
InChI Key: GVXYBGSYNGEFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is a synthetic chromenone derivative characterized by a benzoic acid moiety linked to a substituted chromen-4-one core. The chromen ring system (4H-chromen-4-one) is substituted at positions 6 and 7 with chlorine and methyl groups, respectively, while the benzoic acid group is attached at position 2 of the chromen scaffold. The compound’s physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing chlorine atom, the hydrophobic methyl group, and the ionizable carboxylic acid functionality .

Properties

IUPAC Name

2-(6-chloro-7-methyl-4-oxochromen-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-9-6-15-12(7-13(9)18)14(19)8-16(22-15)10-4-2-3-5-11(10)17(20)21/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXYBGSYNGEFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-7-methyl-4-oxo-4H-chromen-2-carbaldehyde with benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromen-4-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromen-4-one compounds.

Scientific Research Applications

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous chromen derivatives are compared based on substituent variations, molecular properties, and available data from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-(6-Chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid (Target Compound) 6-Cl, 7-CH₃, 4-oxo; benzoic acid at C2 C₁₇H₁₁ClO₄ 314.72 (estimated) Not provided Predicted moderate solubility due to carboxylic acid; XLogP3 ≈ 3.2 (estimated)
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid 4-CH₃, 2-oxo; benzoic acid linked via -OCH₂- at C7 C₁₈H₁₄O₅ 326.30 314741-98-5 Higher lipophilicity (XLogP3 ≈ 3.8) due to ether linkage; lab use only
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-Cl, 4-C₂H₅, 2-oxo; propanoic acid at C7 C₁₅H₁₅ClO₅ 310.73 840479-48-3 Increased alkyl chain length (ethyl) may enhance membrane permeability
[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid 6-Cl, 4-C₃H₇, 2-oxo; acetic acid at C7 C₁₄H₁₃ClO₅ 296.70 Not provided Shorter linker (acetic acid) reduces steric hindrance; potential for H-bonding
2-(6-Ethyl-7-methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one 6-C₂H₅, 7-OCH₃, 2-oxo; fused benzo[f]chromen-3-one at C4 C₂₅H₁₈O₅ 398.40 858755-67-6 High XLogP3 (5.1) due to extended aromatic system; low aqueous solubility
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 6-Cl, 4-C₂H₅, 2-oxo; acetic acid at C7 C₁₄H₁₃ClO₅ 296.70 Not provided Similar to but with ethyl substitution at C4; moderate topological PSA (61.8)

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s chlorine and methyl groups balance hydrophobicity and electronic effects. Derivatives with longer alkyl chains (e.g., ethyl or propyl at C4) exhibit higher lipophilicity, as seen in compounds and .
  • The fused aromatic system in drastically increases molecular weight and XLogP3, reducing solubility.

Acid Functionality and Solubility: Carboxylic acid groups (e.g., benzoic or propanoic acid) enhance aqueous solubility compared to non-ionizable derivatives. However, steric effects (e.g., ether linkages in ) may counteract this.

Positional Substitution :

  • Substitution at C7 with alkoxy-acid chains (e.g., ) may improve binding to targets requiring flexible linkers, while rigid fused rings () favor π-π interactions.

Notes

Limitations of Available Data : The provided evidence lacks explicit biological or thermodynamic data (e.g., IC₅₀, LogP measurements). Comparisons are based on structural features and calculated properties (e.g., XLogP3, topological polar surface area).

Commercial Availability : Many analogs (e.g., ) are marketed as research intermediates, emphasizing their role in exploratory medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.